
11-(2-Iodoethyl)tricosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(2-Iodoethyl)tricosane is a long-chain alkyl iodide with the molecular formula C25H51I This compound is characterized by the presence of an iodine atom attached to the 11th carbon of a tricosane chain via a 2-iodoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-(2-Iodoethyl)tricosane typically involves the iodination of a tricosane derivative. One common method is the reaction of tricosane with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 11-(2-Iodoethyl)tricosane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, to form different derivatives.
Reduction Reactions: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and conditions used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of 11-(2-hydroxyethyl)tricosane, 11-(2-cyanoethyl)tricosane, etc.
Reduction: Formation of tricosane.
Oxidation: Formation of 11-(2-hydroxyethyl)tricosane, 11-(2-formylethyl)tricosane, or 11-(2-carboxyethyl)tricosane.
Aplicaciones Científicas De Investigación
11-(2-Iodoethyl)tricosane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its long alkyl chain.
Medicine: Investigated for its potential use in drug delivery systems, where the iodine atom can be used for radiolabeling.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 11-(2-Iodoethyl)tricosane largely depends on its chemical reactivity. The iodine atom can participate in various reactions, making the compound a versatile intermediate. In biological systems, the long alkyl chain can interact with lipid bilayers, potentially affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Tricosane: A straight-chain alkane with no functional groups.
11-(2-Bromoethyl)tricosane: Similar structure but with a bromine atom instead of iodine.
11-(2-Chloroethyl)tricosane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: 11-(2-Iodoethyl)tricosane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro analogs. The iodine atom is larger and more polarizable, leading to different reaction kinetics and mechanisms.
Propiedades
Fórmula molecular |
C25H51I |
|---|---|
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
11-(2-iodoethyl)tricosane |
InChI |
InChI=1S/C25H51I/c1-3-5-7-9-11-13-14-16-18-20-22-25(23-24-26)21-19-17-15-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |
Clave InChI |
DKHBSHOVPGORSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CCCCCCCCCC)CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate](/img/structure/B14793725.png)
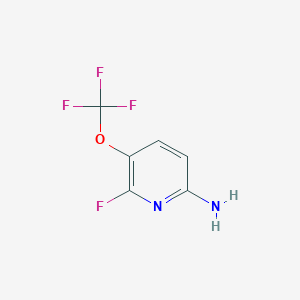
![(1S,4R,8R,10R,13S,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14793733.png)
![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene](/img/structure/B14793741.png)
![3-[10,15,20-tris(3-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,19,20,21,22,23,24-docosahydroporphyrin-5-yl]phenol](/img/structure/B14793747.png)
![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14793751.png)
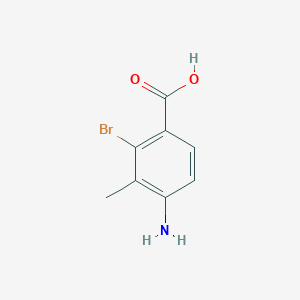
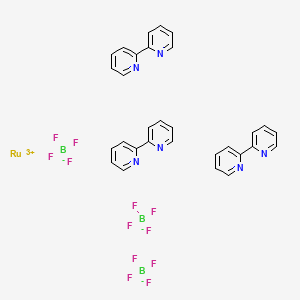
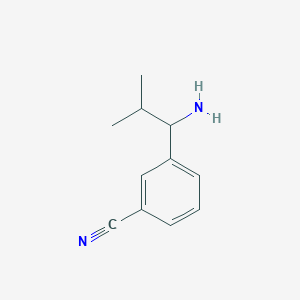
![(1S,2S,7R,9S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14793814.png)
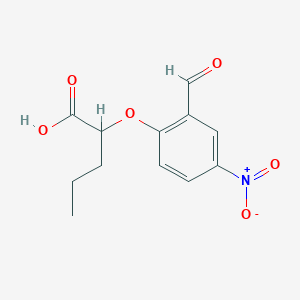
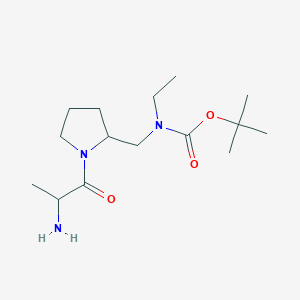
![6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexoxycarbonylamino]hexyl]carbamate](/img/structure/B14793828.png)
